PF-01247324

Nav1.8 selectivity sodium channel pharmacology off-target profiling

PF-01247324 (CAS 875051-72-2) is a next-generation Nav1.8 channel blocker with a novel chemotype. Unlike A‑803467, it delivers 91% oral bioavailability in rat and positive use‑dependent block, enabling repeat systemic dosing without invasive cannulation. Its 50–100‑fold selectivity over Nav1.2/Nav1.5/Nav1.7 and hERG minimizes off‑target cardiovascular and CNS confounds. Validated in inflammatory pain, neuropathic pain, and MS models, it is the preferred translational tool for studies where oral dosing and biophysical fidelity are critical.

Molecular Formula C13H10Cl3N3O
Molecular Weight 330.6 g/mol
CAS No. 875051-72-2
Cat. No. B1679668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-01247324
CAS875051-72-2
Synonyms6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxylic acid methylamide
PF-01247324
Molecular FormulaC13H10Cl3N3O
Molecular Weight330.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N
InChIInChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)
InChIKeyHPIUHDCRVYDAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PF-01247324 for Research Procurement: A Selective, Orally Bioavailable Nav1.8 Channel Blocker


PF-01247324 (CAS: 875051-72-2) is a novel, potent, and subtype-selective voltage-gated sodium channel Nav1.8 blocker of a distinct chemotype [1]. It inhibits recombinant human Nav1.8 channels with an IC50 of 196 nM and native tetrodotoxin-resistant (TTX-R) currents in human dorsal root ganglion (DRG) neurons with an IC50 of 331 nM, exhibiting 50- to 100-fold selectivity over other sodium channel isoforms (Nav1.2, Nav1.5, Nav1.7) and the hERG potassium channel [1]. PF-01247324 is distinguished by high oral bioavailability (F = 91% in rat), frequency- and state-dependent blocking characteristics, and demonstrated preclinical efficacy in both inflammatory and neuropathic pain models [1].

Why Generic Nav1.8 Inhibitors Cannot Substitute for PF-01247324 in Research Applications


Nav1.8 channel blockers are not interchangeable due to substantial divergence in molecular target engagement, oral bioavailability, and state-dependent blockade kinetics. PF-01247324 is a next-generation tool compound with an optimized chemotype [1] that enables oral dosing in preclinical models—a critical translational advantage over earlier Nav1.8 blockers such as A-803467, which lacks oral bioavailability and requires invasive intracerebroventricular administration [2]. Furthermore, PF-01247324 demonstrates positive use- and state-dependent block, whereas A-803467 exhibits negative use-dependence (partial loss of block upon repetitive depolarization), directly impacting experimental outcomes in neuronal excitability assays [3]. These differences preclude simple in-class substitution in studies where route of administration, pharmacokinetic profile, or biophysical mechanism of action are critical variables.

PF-01247324 Procurement Evidence: Quantitative Differentiation Against Nav1.8 Inhibitor Comparators


Subtype Selectivity Profile of PF-01247324: Quantified Window Over Cardiac Nav1.5 and CNS Nav1.2 Channels

PF-01247324 exhibits 50-fold selectivity over recombinantly expressed TTX-R human Nav1.5 channels (IC50 ≈ 10 μM) and 65- to 100-fold selectivity over TTX-sensitive channels including Nav1.2, Nav1.7, and Nav1.1 (IC50s ranging from 9 to 19 μM), with negligible activity at hERG potassium channels (IC50 = 30 μM) [1]. While PF-01247324 is less potent than A-803467 against Nav1.8 (IC50 196 nM vs 8 nM), PF-01247324 delivers a balanced selectivity profile sufficient for in vivo target validation while preserving the oral bioavailability that A-803467 lacks [2].

Nav1.8 selectivity sodium channel pharmacology off-target profiling

Oral Bioavailability of PF-01247324: A Decisive Differentiator from Non-Oral Nav1.8 Tool Compounds

PF-01247324 demonstrates high oral bioavailability (F = 91%) in rat following oral dosing, with a Tmax of approximately 0.5 hours and low clearance via primarily hepatic metabolic pathways [1]. In direct contrast, the potent Nav1.8 blocker A-803467 is not orally bioavailable, requiring intracerebroventricular administration for CNS target engagement, a route that significantly constrains its translational utility and precludes systemic pain model studies [2]. This pharmacokinetic advantage enabled the first demonstration of Nav1.8-mediated cerebellar symptom reversal via oral dosing in an MS model [2].

oral bioavailability pharmacokinetics in vivo pharmacology tool compound selection

Positive Use- and State-Dependent Block by PF-01247324: Biophysical Mechanism Differentiation from A-803467

PF-01247324 exhibits significant positive use- and state-dependence of block similar to that observed for local anesthetics, meaning inhibition accumulates with repetitive channel activation [1]. In contrast, A-803467 shows negative use- and state-dependence—a partial loss of block that depends on the magnitude and duration of membrane depolarization [1]. Mutagenesis studies further reveal that PF-01247324 interacts with the local anesthetic binding site and Nav1.8-specific pore residues, whereas A-803467 binds to a distinct, partially overlapping region [1]. These divergent biophysical profiles arise from fundamentally different molecular interactions with the Nav1.8 pore domain.

state-dependent inhibition electrophysiology Nav1.8 mechanism of action use-dependent block

In Vivo Antinociceptive Efficacy of PF-01247324 in the Rat Formalin Model: Quantified Phase 2 Response

PF-01247324 (100 mg/kg, p.o.) significantly reduced phase 2 flinching behavior in the rat formalin model of persistent inflammatory pain by 37% relative to vehicle-treated controls, with no significant effect observed at lower doses of 10 or 30 mg/kg [1]. Phase 2 of the formalin response reflects central sensitization and persistent nociceptive processing—a hallmark of inflammatory pain states—and the observed 37% reduction at the highest dose demonstrates that PF-01247324 achieves functionally meaningful target engagement following oral administration [1].

inflammatory pain formalin test in vivo pharmacology antinociception

PF-01247324 Suppresses Neuronal Excitability in Human DRG Neurons: Electrophysiological Validation of Target Engagement

In vitro current-clamp recordings demonstrated that 1 μM PF-01247324 reduced excitability in both rat and human DRG neurons and altered the waveform of the action potential [1]. Specifically, PF-01247324 attenuated action potential upstroke velocity and repetitive firing capacity—electrophysiological signatures of Nav1.8 channel contribution to nociceptor excitability [1]. This ex vivo validation in native human sensory neurons provides direct evidence that PF-01247324 engages its molecular target in a disease-relevant cell type and produces functional suppression of neuronal output.

DRG neuron excitability action potential human sensory neurons ex vivo electrophysiology

Optimal Research Applications for PF-01247324 Based on Quantified Differentiation Data


Oral Dosing Paradigms for In Vivo Nav1.8 Target Validation Studies

PF-01247324 is uniquely suited for rodent studies requiring systemic, repeated, or non-invasive Nav1.8 blockade. With 91% oral bioavailability in rat and demonstrated antinociceptive efficacy at 100 mg/kg p.o. in the formalin model [1], it enables oral dosing regimens that are impossible with non-bioavailable comparators like A-803467. This positions PF-01247324 as the preferred tool compound for preclinical target validation studies where oral administration is a design requirement or where invasive CNS cannulation would confound behavioral endpoints.

Electrophysiology Studies Requiring Positive Use-Dependent Nav1.8 Blockade

For patch-clamp and current-clamp investigations of Nav1.8 channel biophysics where the objective is to model physiological conditions of repetitive neuronal firing, PF-01247324 provides positive use- and state-dependent blockade [2]. This property makes it a mechanistically appropriate tool for studying pain states characterized by high-frequency nociceptor discharge, whereas compounds like A-803467 exhibit negative use-dependence and may yield confounded or non-translatable results under these experimental conditions.

Inflammatory and Neuropathic Pain Model Pharmacology with Cardiac Safety Considerations

PF-01247324's 50-fold selectivity over cardiac Nav1.5 channels and 65- to 100-fold selectivity over CNS Nav1.2/Nav1.7 isoforms [3] supports its use in systemic pain pharmacology studies where cardiovascular or neurological off-target effects could confound interpretation. The compound has demonstrated efficacy in both inflammatory (formalin model) and neuropathic pain models [3], establishing it as a balanced tool for interrogating Nav1.8's role across multiple pain modalities while maintaining an acceptable selectivity window.

Multiple Sclerosis and Cerebellar Dysfunction Research Requiring Oral CNS-Penetrant Nav1.8 Blockade

PF-01247324 has been validated in an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, where oral administration (1000 mg/kg p.o.) reversed motor coordination deficits and cerebellar symptoms linked to ectopic Nav1.8 expression in Purkinje neurons [4]. This application scenario capitalizes on PF-01247324's unique combination of oral bioavailability and demonstrated in vivo efficacy in a CNS disorder model—a combination not achievable with earlier non-oral Nav1.8 blockers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-01247324

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.